molecular formula C25H20O12S4 B8219249 Benzenesulfonic acid, 4,4',4'',4'''-methanetetrayltetrakis-

Benzenesulfonic acid, 4,4',4'',4'''-methanetetrayltetrakis-

Cat. No.: B8219249
M. Wt: 640.7 g/mol
InChI Key: LOTMECWQMVXSSA-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4,4',4'',4'''-methanetetrayltetrakis- (CAS 1042222-34-3), is a polyfunctional aromatic sulfonic acid derivative characterized by a central methane core (CH) tetra-substituted with four benzenesulfonic acid groups at the para positions. Its molecular formula is C25H20O12S4, with a molecular weight of 640.68 g/mol . The compound exhibits high hydrophilicity due to the presence of four strongly acidic sulfonic acid groups (-SO3H), which confer water solubility and ion-exchange capabilities. Predicted physicochemical properties include a density of 1.655±0.06 g/cm³ and an acidity constant (pKa) of -1.45±0.50, reflecting its strong acidic nature . Storage recommendations specify 2–8°C under sealed conditions to maintain stability .

Properties

IUPAC Name

4-[tris(4-sulfophenyl)methyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O12S4/c26-38(27,28)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)39(29,30)31,19-5-13-23(14-6-19)40(32,33)34)20-7-15-24(16-8-20)41(35,36)37/h1-16H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMECWQMVXSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)S(=O)(=O)O)(C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O12S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves direct sulfonation of tetraphenylmethane using fuming sulfuric acid (H2SO4SO3\text{H}_2\text{SO}_4 \cdot \text{SO}_3) or chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}). The electrophilic substitution occurs at the para positions due to steric hindrance from the methane core, directing sulfonation exclusively to the fourth carbon of each phenyl ring. A typical procedure involves:

  • Dissolving tetraphenylmethane in excess oleum (20–30% SO3\text{SO}_3) at 0–5°C.

  • Gradual warming to 50–60°C over 6–8 hours to ensure complete sulfonation.

  • Quenching with ice water and neutralizing with sodium hydroxide to isolate the tetrasodium salt.

This method achieves moderate yields (50–65%) but requires stringent temperature control to avoid over-sulfonation or decomposition.

Nitration-Reduction-Sulfonation Cascade

Stepwise Functionalization

A multi-step approach improves regioselectivity and purity:

Nitration to Tetrakis(4-nitrophenyl)methane

Tetraphenylmethane is nitrated using fuming nitric acid (HNO3\text{HNO}_3) in acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) at −10°C, yielding tetrakis(4-nitrophenyl)methane (TNPM) with 40% efficiency. The nitro groups act as directing and protecting groups for subsequent sulfonation.

Reduction to Tetrakis(4-aminophenyl)methane

Halogenation-Sulfonation Approach

Bromination Followed by Sulfite Displacement

Tetraphenylmethane is brominated using excess bromine (Br2\text{Br}_2) at room temperature to yield tetrakis(4-bromophenyl)methane (TBPM). Subsequent nucleophilic aromatic substitution with sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) at 150–160°C under pressure replaces bromine atoms with sulfonic acid groups. This route offers excellent regioselectivity but requires specialized equipment for high-temperature reactions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Direct Sulfonation50–65One-pot synthesisOver-sulfonation risk, moderate yields
Nitration-Reduction70–75High purity, regioselectivityMulti-step, hazardous intermediates
Halogenation-Sulfite60–70Excellent functional group toleranceHigh energy input, long reaction times

Challenges and Optimization Strategies

Solvent and Catalyst Selection

The use of polar aprotic solvents (e.g., dimethylformamide) enhances sulfonation efficiency by stabilizing charged intermediates. Catalysts like AlCl3_3 or FeCl3_3 accelerate electrophilic substitution but may complicate purification.

Green Chemistry Considerations

Recent advances employ ionic liquids or microwave-assisted synthesis to reduce reaction times and improve yields (up to 82%). For example, microwave irradiation at 100°C for 15 minutes achieves near-quantitative sulfonation of tetraphenylmethane derivatives .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Table 1: Comparison of Synthesis Methods

MethodDescriptionYield
SulfonationReaction of benzene with sulfur trioxideHigh
Industrial ProductionControlled sulfonation under specific conditionsVery High

Applications in Scientific Research

Benzenesulfonic acid, 4,4',4'',4'''-methanetetrayltetrakis- has diverse applications across several fields:

Chemistry

  • Catalyst : Used in organic reactions such as esterification and alkylation due to its strong acidic properties.
  • Reagent : Serves as a reagent in various chemical syntheses.

Biology

  • Synthesis of Biologically Active Compounds : Employed in the development of compounds for pharmaceutical applications.
  • Biochemical Assays : Utilized in assays to study enzyme activities and interactions.

Medicine

  • Pharmaceutical Intermediates : Important in the synthesis of active pharmaceutical ingredients (APIs).
  • Therapeutic Agents : Derivatives have shown potential as anticancer and antimicrobial agents, particularly through inhibition of carbonic anhydrase enzymes .

Industry

  • Surfactants : Used in the formulation of detergents and surfactants for cleaning products due to its surface-active properties.
  • Dyes Production : Integral in producing dyes and pigments for various applications.

Case Study 1: Anticancer and Antimicrobial Applications

Research has demonstrated that derivatives of benzenesulfonic acid exhibit significant enzyme inhibition against carbonic anhydrase IX, which is associated with cancer cell proliferation. Compounds derived from this acid have been shown to induce apoptosis in cancer cell lines, indicating potential therapeutic uses .

Case Study 2: Surfactant Enhanced Oil Recovery

In environmental applications, benzenesulfonic acid has been utilized as a surfactant for enhanced oil recovery processes. A pilot test demonstrated its effectiveness in recovering dense non-aqueous phase liquids (DNAPLs) from contaminated groundwater, achieving over 95% recovery within a 30-day period .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- involves its ability to act as a strong acid and a sulfonating agent. The sulfonic acid groups (-SO3H) can donate protons (H+) in aqueous solutions, making the compound highly acidic. Additionally, the sulfonic acid groups can participate in sulfonation reactions, introducing sulfonic acid groups into other organic molecules. This property is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

H6TPPS (4,4',4'',4'''-(Porphyrin-5,10,15,20-Tetrayl)tetrakis(benzenesulfonic) Acid)

  • Molecular Formula : C44H30N4O12S4
  • Molecular Weight : 1007.06 g/mol
  • Key Features : Contains a porphyrin macrocycle core with four benzenesulfonic acid groups. The rigid, planar structure enables coordination with metal ions (e.g., Pt, Ln<sup>3+</sup>) in MOFs .
  • Applications : Used in synthesizing lanthanide-porphyrin MOFs (e.g., UPJS-10 to UPJS-12) for gas adsorption and magnetic materials .
  • Solubility : Highly water-soluble due to sulfonate groups.
  • Differentiation : The porphyrin core enables π-π stacking and metal coordination, unlike the methane-core target compound .

Tetrakis(4-Aminophenyl)methane (CAS 60532-63-0)

  • Molecular Formula : C25H24N4
  • Molecular Weight : 396.50 g/mol
  • Key Features: Methane-core compound with four para-aminophenyl groups (-NH2).
  • Applications : Serves as a precursor for polyimides, epoxy resins, and covalent organic frameworks (COFs) .
  • Solubility: Limited water solubility; soluble in polar aprotic solvents (e.g., DMF, DMSO).
  • Differentiation: Basic amino groups contrast with the acidic sulfonic acid groups in the target compound, leading to divergent reactivity (e.g., amine-mediated crosslinking vs. sulfonate-based ion exchange) .

Dipotassium Bis(p-sulfonatophenyl)phenylphosphine (CAS 308103-66-4)

  • Molecular Formula : C18H13O6PS2·2K·H2O
  • Molecular Weight : 516.61 g/mol
  • Key Features : Phosphine ligand with two sulfonated phenyl groups and a central phosphorus atom.
  • Applications : Used in catalysis (e.g., Suzuki-Miyaura coupling) due to water-soluble phosphine ligands .
  • Differentiation : The phosphorus center enables coordination chemistry, unlike the inert methane core in the target compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Acidity (pKa) Key Applications
Target Compound C25H20O12S4 640.68 4 × -SO3H Water-soluble -1.45 (pred.) MOFs, ion exchange (inferred)
H6TPPS C44H30N4O12S4 1007.06 4 × -SO3H + porphyrin Water-soluble Not reported Lanthanide MOFs
Tetrakis(4-aminophenyl)methane C25H24N4 396.50 4 × -NH2 Low water solubility Basic (~9–10) Polymer precursors
Dipotassium phosphine sulfonate C18H13O6PS2·2K·H2O 516.61 2 × -SO3K + PPh Water-soluble Not reported Catalysis

Role in Metal-Organic Frameworks (MOFs)

  • H6TPPS : Demonstrated utility in constructing lanthanide-based MOFs (UPJS-10 to UPJS-12) with high surface area and gas adsorption capacity. The porphyrin core facilitates metal coordination, enabling tunable magnetic properties .
  • The methane core may offer flexibility compared to rigid porphyrins .

Fluorescence and Photophysical Properties

  • Benzenesulfonic Acid Derivatives : highlights that simpler benzenesulfonic acids (e.g., C6H5SO3H) enhance fluorescence quantum yields (Ff) in carbazole-based emitters, increasing Ff from 16% to 80% upon protonation .

Biological Activity

Benzenesulfonic acid, specifically the compound 4,4',4'',4'''-methanetetrayltetrakis-, is a complex chemical structure with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound 4,4',4'',4'''-methanetetrayltetrakis-benzenesulfonic acid consists of a central carbon atom bonded to four benzenesulfonic acid groups. Its chemical formula is C24H30O12S4, and it exhibits unique physicochemical properties that influence its biological interactions.

PropertyValue
Molecular Weight570.65 g/mol
Boiling Point171 °C
Melting Point43 °C
Density1.32 g/cm³
SolubilityWater-soluble (930 g/L)

Cardiovascular Effects

Research indicates that certain sulfonamide derivatives can significantly affect cardiovascular parameters. A study highlighted that compounds similar to benzenesulfonic acid can alter perfusion pressure in a time-dependent manner. Specifically, the derivative 4-(2-aminoethyl)-benzenesulfonamide was observed to decrease perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing blood pressure through calcium channel modulation .

Antimicrobial Properties

Benzenesulfonic acid derivatives have demonstrated antimicrobial activity against various pathogens. In laboratory settings, these compounds have shown efficacy against both gram-positive and gram-negative bacteria. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways critical for bacterial survival .

Case Studies

Several case studies illustrate the practical applications of benzenesulfonic acid in environmental and health-related fields:

  • Surfactant Enhanced Oil Recovery (SEOR) :
    • Application : Utilized in the remediation of petroleum hydrocarbons.
    • Findings : In a field application involving contaminated groundwater, over 85% of the surfactant volume was recovered after treatment with benzenesulfonic acid, significantly reducing total petroleum hydrocarbons (TPH) levels below regulatory standards .
  • Pilot Tests for Jet Fuel Removal :
    • Application : Surfactant flushing using benzenesulfonic acid and sulfosuccinate.
    • Results : More than 95% of the surfactant volume was recovered within 30 days, demonstrating high efficiency in removing non-aqueous phase liquids (NAPLs) from contaminated sites .

The biological activity of benzenesulfonic acid derivatives is attributed to several mechanisms:

  • Calcium Channel Modulation : As mentioned earlier, certain derivatives can inhibit L-type calcium channels, leading to decreased cardiac contractility and lower blood pressure .
  • Antimicrobial Action : The disruption of microbial cell integrity is facilitated by interference with cell wall synthesis and metabolic pathways critical for growth and replication .
  • Biodegradability : Benzenesulfonic acids are noted for their low toxicity and biodegradability, making them suitable for environmental applications without posing significant ecological risks .

Q & A

Q. What comparative analyses differentiate this compound from structurally similar sulfonic acid derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects on acidity and solubility. For example, replacing methanetetrayl with ethylene bridges reduces steric hindrance, altering catalytic activity in esterification .

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